molecular formula C15H22N2O5 B2532055 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid CAS No. 1048005-83-9

2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid

Cat. No.: B2532055
CAS No.: 1048005-83-9
M. Wt: 310.35
InChI Key: OGCKQEMJDPLMIP-UHFFFAOYSA-N
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Description

2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both hydrophilic and hydrophobic components, making it versatile for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multiple steps. One common method starts with the reaction of m-toluidine with ethylene oxide to form 2-(2-hydroxyethoxy)ethyl-m-toluidine. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar hydrophilic and hydrophobic properties.

    Tetrahydro-2-methylfuran: Another solvent with comparable chemical behavior.

Uniqueness

What sets 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid apart is its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure makes it particularly versatile in both research and industrial contexts.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethylamino]-4-(3-methylanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-11-3-2-4-12(9-11)17-14(19)10-13(15(20)21)16-5-7-22-8-6-18/h2-4,9,13,16,18H,5-8,10H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCKQEMJDPLMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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